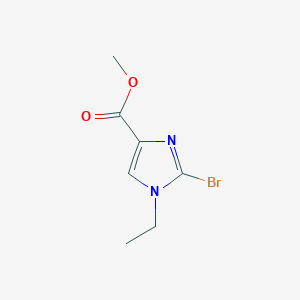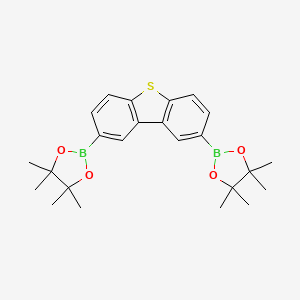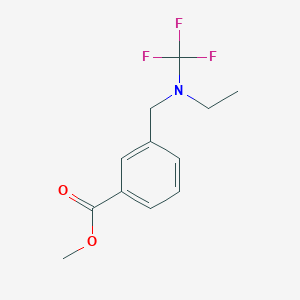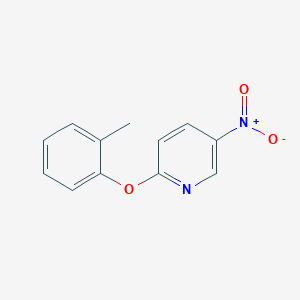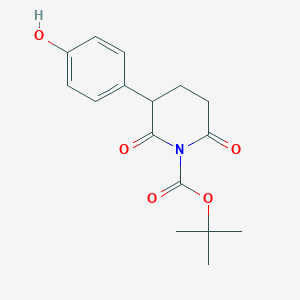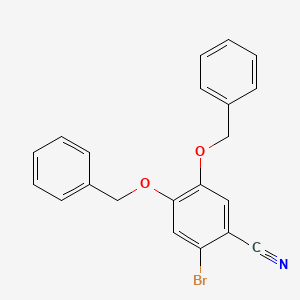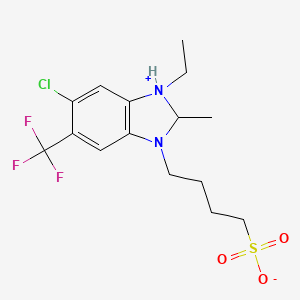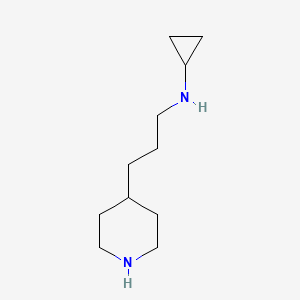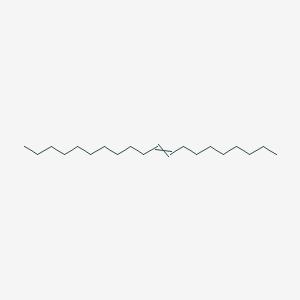
Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with hydroxyl groups and a methyl group, and the carboxyl group is esterified with a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester typically involves the esterification of 2,4-dihydroxy-6-methylbenzoic acid with phenylmethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as acidic resins or enzymes, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester involves its interaction with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with proteins and enzymes, affecting their activity. The ester group can also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester
- Benzoic acid, 2,4-dihydroxy-, methyl ester
- Methyl 2,6-dihydroxy-4-methylbenzoate
Uniqueness
Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity. The phenylmethyl ester group also enhances its lipophilicity, making it more suitable for certain applications compared to its methyl ester counterparts.
Propriétés
Numéro CAS |
38862-71-4 |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
benzyl 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C15H14O4/c1-10-7-12(16)8-13(17)14(10)15(18)19-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3 |
Clé InChI |
NAELFZKDZWMPBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OCC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



